amine hydrochloride](/img/structure/B13461459.png)
[(3-Fluorocyclobutyl)methyl](methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorocyclobutyl)methylamine hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClFN It is a derivative of cyclobutylamine, where a fluorine atom is attached to the cyclobutyl ring, and the amine group is methylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorocyclobutyl)methylamine hydrochloride typically involves the following steps:
Fluorination of Cyclobutylmethylamine: The starting material, cyclobutylmethylamine, undergoes fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the cyclobutyl ring.
Methylation of the Amine Group: The fluorinated intermediate is then subjected to methylation using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to obtain the methylated amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of (3-Fluorocyclobutyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluorocyclobutyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., thiophenol), amines (e.g., aniline) in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutylmethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Fluorocyclobutyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Fluorocyclobutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The methylated amine group can form hydrogen bonds and electrostatic interactions, contributing to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(3-Fluorocyclobutyl)methylamine hydrochloride can be compared with other similar compounds such as:
Cyclobutylamine: Lacks the fluorine atom and methyl group, resulting in different chemical and biological properties.
[(3,3-Difluorocyclobutyl)methyl]amine hydrochloride: Contains two fluorine atoms, which may alter its reactivity and interactions.
[(3-Chlorocyclobutyl)methyl]amine hydrochloride:
Eigenschaften
Molekularformel |
C6H13ClFN |
|---|---|
Molekulargewicht |
153.62 g/mol |
IUPAC-Name |
1-(3-fluorocyclobutyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-8-4-5-2-6(7)3-5;/h5-6,8H,2-4H2,1H3;1H |
InChI-Schlüssel |
YLGQDSIZWPFVNP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1CC(C1)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
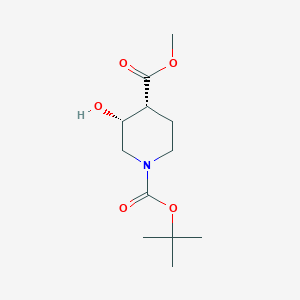
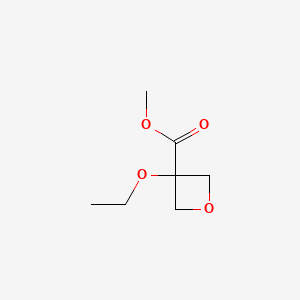
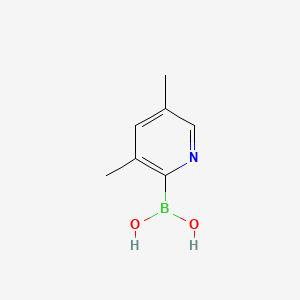
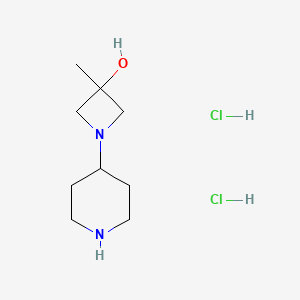


![Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate](/img/structure/B13461425.png)
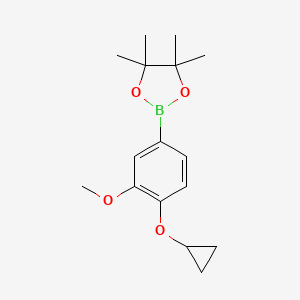
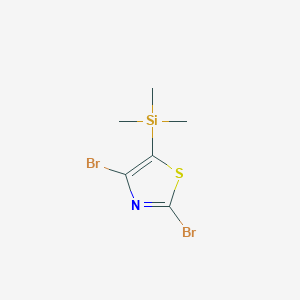
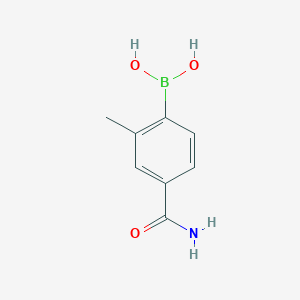
![1-{[2,2'-Bipyrrolidin]-1-yl}ethan-1-one hydrochloride](/img/structure/B13461453.png)
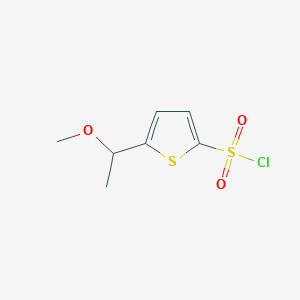
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
